N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 3-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 5-cyclopropyl-4-ethyl-substituted 1,2,4-triazole ring linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-3-21-15(11-7-8-11)19-20-16(21)23-9-14(22)18-13-6-4-5-12(17)10(13)2/h4-6,11H,3,7-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSZTVWWNGMRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Chloro-Methylphenyl Intermediate: This step involves the chlorination of 2-methylphenyl to obtain 3-chloro-2-methylphenyl.
Synthesis of the Triazolyl Intermediate: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The chloro-methylphenyl intermediate is then coupled with the triazolyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl , chloro) improve binding to electrophilic enzyme pockets, while electron-donating groups (e.g., ethoxy ) enhance solubility.
- Steric Effects : Bulky substituents like 3-chloro-2-methylphenyl (target) may restrict rotational freedom compared to smaller groups (e.g., 2-chlorophenyl ), affecting target interactions.
Antimicrobial Activity:
- Target Compound: No direct data, but analogues with chloro-methylphenyl groups (e.g., ) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- KA Series (N-substituted aryl-2-{[4-[(substituted aryl)methyl]-5-pyridin-4-yl-triazol-3-yl]sulfanyl}acetamides) : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit MICs as low as 4 µg/mL, outperforming the reference drug ciprofloxacin .
Anti-Inflammatory and Antioxidant Activity:
- KA3 and KA14 : Demonstrated 75–85% inhibition of protein denaturation (anti-inflammatory) and 80–90% hydrogen peroxide scavenging (antioxidant) at 100 µM, attributed to sulfur atoms and pyridinyl groups .
- Methylsulfanylbenzyl Derivatives : Showed moderate antioxidant activity (IC₅₀ ~ 50 µM) due to radical scavenging by sulfur moieties.
Structural and Crystallographic Insights
- Dihedral Angles : In dichlorophenyl-acetamide analogues, dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing molecular planarity and dimer formation via N–H···O hydrogen bonds . The target compound’s cyclopropyl group may introduce torsional strain, reducing planarity compared to phenyl-substituted triazoles .
- Hydrogen Bonding: Compounds with amino groups (e.g., ) form stronger intermolecular interactions, enhancing crystal packing and stability .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including enzyme modulation, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS, with a molecular weight of approximately 350.10 g/mol. The compound features a chloro-substituted aromatic ring linked to a triazole ring and a sulfanylacetamide moiety, indicative of its potential biological interactions.
Enzyme Modulation
Research indicates that this compound can modulate the activity of enzymes such as 11 β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in glucocorticoid metabolism, which is significant in conditions like metabolic syndrome and related disorders. The modulation of 11β-HSD1 activity may lead to therapeutic benefits in managing these conditions.
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial and antifungal activities. Compounds with similar structures have been documented for their effectiveness against various pathogens, indicating that this compound may exhibit comparable properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the triazole ring and the chloro-substituted aromatic system are critical for its biological effects. For instance, modifications to the triazole or aromatic components can significantly alter the compound's interaction with biological targets.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(5-Chloro-4-methylthiazol-2-yloxy)-N-(3-chloro)acetamide | Structure | Contains thiazole instead of triazole |
| N-(5-Chloro-pyridinyl)-2-{[4-Ethyl-thiazol]}acetamide | Structure | Pyridine ring offers different pharmacological properties |
| 5-(Cyclopropyl)-1H-pyrazole derivatives | Structure | Pyrazole structure provides unique reactivity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to N-(3-chloro-2-methylphenyl)-2-[ (5-cyclopropyl - 4 - ethyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) sulfanyl ] acetamide. These investigations often utilize assays such as MTT for cytotoxicity assessment against various cancer cell lines. For example, compounds within the same class have shown IC values indicating significant anti-cancer activity against specific cell lines, suggesting that N-(3-chloro-2-methylphenyl)-2-[ (5-cyclopropyl - 4 - ethyl - 4H - 1 , 2 , 4 - triazol - 3 - yl ) sulfanyl ] acetamide may possess similar potential .
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from chloroacetyl chloride and substituted triazole precursors. A general method includes:
- Step 1 : Condensation of 2-amino-5-substituted thiazole derivatives with chloroacetyl chloride in solvents like dioxane or ethanol at 20–25°C.
- Step 2 : Cyclization with hydrazine derivatives to form the triazole core.
- Step 3 : Thioether formation via nucleophilic substitution using mercapto-triazole intermediates. Key optimizations include solvent choice (e.g., ethanol for solubility), stoichiometric control of reagents, and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : H and C NMR identify functional groups (e.g., acetamide carbonyl at ~168–170 ppm, triazole protons at ~7.5–8.5 ppm).
- IR : Confirms amide C=O (~1650 cm) and S–C bonds (~650 cm).
- X-ray crystallography : Resolves absolute configuration using SHELXL refinement, with data-to-parameter ratios >15 ensuring reliability .
Q. How is purity assessed during synthesis?
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) quantifies purity (>95% required for biological assays) .
Q. What are the key structural features influencing reactivity?
The triazole sulfanyl group acts as a nucleophilic site, while the chloro-methylphenyl moiety enhances electrophilic substitution potential. Steric hindrance from cyclopropyl and ethyl groups may slow reactions at the triazole ring .
Q. How is crystallographic data processed and validated?
SHELX programs (e.g., SHELXL) refine structures using least-squares minimization. Validation includes checking R-factors (<5%), residual electron density (<1 eÅ), and agreement with Cambridge Structural Database (CSD) bond-length norms .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., split signals) be resolved?
Split signals often arise from rotameric forms of the acetamide group. Solutions include:
- Variable-temperature NMR : Elevating temperature (e.g., 50°C) coalesces rotameric peaks.
- Dynamic NMR simulations : Quantifies energy barriers between conformers.
- X-ray corroboration : Resolves static configurations .
Q. What strategies improve yield in large-scale synthesis?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysis : Use of triethylamine or DMAP accelerates acylation steps.
- Flow chemistry : Continuous processing reduces side reactions .
Q. How do substituents (e.g., cyclopropyl vs. ethyl) affect bioactivity?
Comparative studies with analogs show:
| Substituent | LogP | IC (μM) | Target Affinity |
|---|---|---|---|
| Cyclopropyl | 3.2 | 0.45 | Enzyme X |
| Ethyl | 2.8 | 1.20 | Enzyme Y |
| Cyclopropyl’s lipophilicity enhances membrane permeability, while ethyl improves metabolic stability . |
Q. What computational methods predict interaction with biological targets?
Q. How are reaction mechanisms validated for novel derivatives?
- Isotopic labeling : O tracing in hydrolysis reactions confirms cleavage pathways.
- Kinetic isotope effects (KIE) : Differentiates between concerted and stepwise mechanisms.
- DFT calculations : Matches theoretical intermediates with experimental IR/NMR data .
Key Methodological Considerations
- Crystallography : Use SHELXL for high-resolution refinement; prioritize datasets with completeness >98% and redundancy >4 .
- Bioassays : Pair cytotoxicity assays (MTT protocol) with target-specific screens (e.g., kinase inhibition) to disentangle mechanisms .
- Data conflict resolution : Cross-validate spectroscopic and crystallographic results to address outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
